B1577074 Pd_mastoparan PDD-A

Pd_mastoparan PDD-A

Cat. No.: B1577074
Attention: For research use only. Not for human or veterinary use.
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Description

Pd_mastoparan PDD-A is a cationic amphipathic peptide derived from the venom of the social wasp Polistes dorsalis. It belongs to the mastoparan family, known for their α-helical structures, antimicrobial properties, and ability to induce mast cell degranulation. PDD-A exhibits broad-spectrum antibacterial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, with minimal inhibitory concentrations (MICs) of 11.8 µM and 7.5 µM, respectively . Unlike many cationic peptides, PDD-A shows negligible hemolytic activity (50% hemolysis at ≥80 µM) while retaining potent mast cell activation (EC₅₀: 15–26 µM) . Its mechanism involves membrane disruption via electrostatic interactions with phospholipids and secondary structure stabilization in hydrophobic environments.

Properties

bioactivity

Antimicrobial

sequence

INWKKIFEKVKNLV

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

Table 1 compares the antimicrobial efficacy of PDD-A with related mastoparans:

Peptide Source MIC (µM) Selectivity
Pd_mastoparan PDD-A Polistes dorsalis 11.8 (E. coli) Broad-spectrum
7.5 (B. subtilis)
Mastoparan PDD-B Polistes dorsalis 12.0 (E. coli) Gram-positive preference
4.2 (B. subtilis)
PMM Polistes major 3.4 (E. coli) Gram-negative preference
25.0 (B. subtilis)
MP Mischocyttarus phthisicus 18.0 (E. coli) Gram-positive preference
5.0 (B. subtilis)

Key Findings :

  • PDD-A lacks selectivity between Gram-negative and Gram-positive bacteria, unlike PDD-B (Gram-positive preference) and PMM (Gram-negative preference) .
  • PMM shows the strongest activity against E. coli (MIC: 3.4 µM), likely due to enhanced hydrophobicity and charge distribution.

Hemolytic and Mast Cell Activation Profiles

Table 2 highlights safety and bioactivity differences:

Peptide Hemolytic Activity (HC₅₀, µM) Mast Cell Degranulation (EC₅₀, µM)
PDD-A >80 15–26
PDD-B 45 18–22
PMM >80 20–25
MP >80 16–24

Key Findings :

  • PDD-A and PMM are the least hemolytic, making them safer for therapeutic applications.
  • All four peptides exhibit similar mast cell activation potency, suggesting conserved mechanisms in immune modulation .

Structural Modifications in PDD-A Analogs

  • PDD-A1 (Glu8→Gln8) : Increased net charge reduced activity against B. subtilis (MIC: 15 µM) but retained E. coli inhibition (MIC: 12 µM) .
  • PDD-A2 (Asn12→Asp12) and PDD-A3 (Asn2→Asp2) : Enhanced activity against B. subtilis (MICs: 4.8 µM and 5.2 µM, respectively) due to improved charge interactions .
  • PDD-A4 (Asn12→Asp12 + Asn2→Asp2) : Reduced E. coli activity (MIC: 25 µM), indicating antagonistic effects of dual substitutions .
  • Lys→Ser substitutions (PDD-A5–A8) : Gradual loss of antimicrobial activity, with PDD-A8 (all Lys→Ser) showing complete inactivity, underscoring the necessity of cationic residues for membrane targeting .

PDD-B Analogs

  • PDD-B2 (Lys→Arg) : Increased hemolysis (HC₅₀: 30 µM) without altering antibacterial activity, suggesting Arg enhances membrane disruption .
  • PDD-B4 (Leu4→Lys4) : Improved E. coli inhibition (MIC: 8.5 µM) and reduced hemolysis (HC₅₀: 75 µM), demonstrating that strategic residue replacement can decouple toxicity from efficacy .

Structural-Functional Relationships

  • Charge and Hydrophobicity : PDD-A’s moderate charge (+5) and amphipathic α-helix balance antimicrobial activity and safety. Increased hydrophobicity (e.g., PMM) enhances Gram-negative targeting but risks hemolysis.
  • Residue-Specific Effects : Lysine residues are critical for membrane interaction, while substitutions at positions 2, 8, and 12 modulate selectivity .

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